7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Overview
Description
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is typically available in powder form and has a melting point of 243-245°C .
Preparation Methods
The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps. One common method includes the Pomeranz–Fritsch cyclization, which can be performed under milder, more chemoselective conditions using silyl triflate and a sterically encumbered pyridine base . This method replaces the strong acids and elevated temperatures traditionally used in the cyclization step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another compound with similar structural features but different biological activities.
5,6-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: A structurally related compound with distinct chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- CAS Number : 95469-38-8
The structural features include two methoxy groups at positions 7 and 8 of the benzazepine core, contributing to its biological activity.
1. Dopaminergic Activity
Research indicates that derivatives of benzazepines exhibit dopaminergic activity, which is crucial for treating neurodegenerative disorders like Parkinson's disease. The compound has shown promise in stimulating both central and peripheral dopamine receptors, thus potentially alleviating symptoms associated with dopamine deficiency .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzazepine derivatives. For instance, compounds similar to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have been evaluated against various cancer cell lines. They demonstrated moderate cytotoxic effects against human breast cancer cells (MCF-7), suggesting that further exploration could lead to the development of novel anticancer agents .
3. Antimicrobial Activity
The compound's derivatives have also been assessed for antimicrobial properties. Specific studies report that related benzazepines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader therapeutic potential in treating infections .
4. Neuroprotective Effects
The neuroprotective properties of benzazepines are attributed to their ability to modulate neurotransmitter systems. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in managing Alzheimer's disease and other cognitive disorders .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Agonism : Enhances dopaminergic signaling pathways.
- AChE Inhibition : Increases acetylcholine levels in the synaptic cleft.
- Antioxidant Properties : Reduces oxidative stress in neuronal cells.
Properties
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSLVOHVHJUPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCCC2=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621419 | |
Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-90-3 | |
Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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